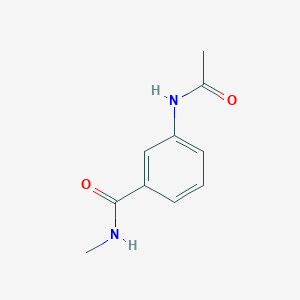

![molecular formula C20H24N2O3 B267332 N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267332.png)

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as Dapagliflozin, is a drug that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is used to treat type 2 diabetes mellitus and has been approved by the Food and Drug Administration (FDA) for use in the United States since 2014. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.

Mécanisme D'action

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting this transporter, N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden increases urinary glucose excretion, leading to improved glycemic control.

Biochemical and Physiological Effects

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden has been shown to have several biochemical and physiological effects in addition to its glucose-lowering effects. For example, it has been shown to reduce blood pressure, improve lipid profiles, and reduce inflammation in patients with type 2 diabetes. It has also been shown to have beneficial effects on renal function and to reduce the risk of kidney disease progression.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden in lab experiments is that it has a well-established mechanism of action and has been extensively studied in preclinical and clinical trials. However, one limitation is that it may not be suitable for all types of experiments, as its effects are primarily related to glucose metabolism and may not be relevant for all research questions.

Orientations Futures

There are several potential future directions for research on N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden. One area of interest is its potential use in the treatment of other conditions, such as heart failure and non-alcoholic fatty liver disease. Another area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden, particularly in special populations such as pregnant women and patients with renal impairment.

Méthodes De Synthèse

The synthesis of N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden involves several steps, including the reaction of 2,6-dimethylphenol with acetic anhydride to form 2,6-dimethylacetophenone. This compound is then reacted with 4-chloro-3-nitrobenzoic acid to form 2,6-dimethyl-4-(4-chloro-3-nitrobenzoyl)phenol. The nitro group is subsequently reduced to an amino group, and the resulting compound is acetylated to form 2,6-dimethyl-4-(4-acetylamino-3-chlorobenzoyl)phenol. Finally, this compound is reacted with 2-methylpropylamine to form N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden.

Applications De Recherche Scientifique

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden has been extensively studied in preclinical and clinical trials for its efficacy in treating type 2 diabetes mellitus. One study found that treatment with N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden resulted in significant reductions in HbA1c levels, fasting plasma glucose levels, and body weight compared to placebo. Another study showed that N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden was effective in reducing cardiovascular events in patients with type 2 diabetes and established cardiovascular disease.

Propriétés

Nom du produit |

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide |

|---|---|

Formule moléculaire |

C20H24N2O3 |

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

N-[3-[[2-(2,6-dimethylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |

InChI |

InChI=1S/C20H24N2O3/c1-13(2)20(24)22-17-10-6-9-16(11-17)21-18(23)12-25-19-14(3)7-5-8-15(19)4/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24) |

Clé InChI |

ZOKOYNCKGGILMH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C |

SMILES canonique |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267249.png)

![N-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B267250.png)

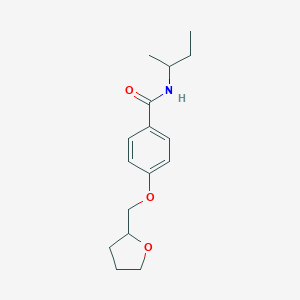

![Methyl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B267258.png)

![Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate](/img/structure/B267259.png)

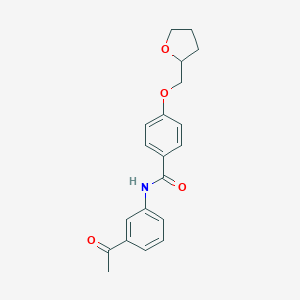

![2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267261.png)

![N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267265.png)

![2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267267.png)

![3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267269.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267270.png)

![Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate](/img/structure/B267271.png)

![4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267272.png)